molecular formula C10H12BrNO B2393412 2-Bromo-n-methyl-n-phenylpropanamide CAS No. 2620-11-3

2-Bromo-n-methyl-n-phenylpropanamide

Cat. No. B2393412
CAS RN: 2620-11-3
M. Wt: 242.116
InChI Key: YSZCCVBDAOBVPN-UHFFFAOYSA-N
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Description

2-Bromo-n-methyl-n-phenylpropanamide is an organic compound with the molecular weight of 242.12 . It is also known as Br-MPA.


Synthesis Analysis

2-Bromo-N-phenyl-propanamide is an intermediate in the synthesis of Diampromide Hydrochloride, which is a ring-opened analog of Fentanyl . Fentanyl is an opioid analgesic with potency similar to morphine .


Molecular Structure Analysis

The molecular formula of 2-Bromo-n-methyl-n-phenylpropanamide is C10H12BrNO . The InChI code is 1S/C10H12BrNO/c1-12-10 (13)9 (11)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3, (H,12,13) .


Physical And Chemical Properties Analysis

2-Bromo-n-methyl-n-phenylpropanamide is a powder . It has a molecular weight of 242.12 .

Scientific Research Applications

Rotational Isomers in Organic Synthesis

  • Application : Study of rotational preferences in N-(2-bromo-4,6-dimethylphenyl)-N-methyl 2-phenylpropanamide, a model for precursors in asymmetric Hartwig oxindole cyclizations. The research focuses on understanding the stability of atropisomers and enantiomers under thermal and basic conditions, crucial for cyclization reactions (Mandel et al., 2013).

Chemoselective Synthesis

  • Application : Exploration of the reactivity of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide against various electrophiles to chemoselectively produce hexahydro-4-pyrimidinones or oxazolidines. This study is significant for understanding the nucleophilic behavior and potential synthetic applications of similar compounds (Hajji et al., 2002).

Conformational Analysis and Spectroscopy

  • Application : Experimental and quantum chemical investigation of the electronic properties and vibrational mode couplings of 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, an analogue of paracetamol. This research contributes to the understanding of the molecular structure and behavior of similar compounds (Viana et al., 2017).

Photochemical Applications

  • Application : Analysis of photochemical reactions of different N-(2-acylphenyl)-2-bromo-2-methylpropanamides. This study offers insights into the behavior of these compounds under irradiation, leading to various products and indicating potential applications in photochemistry (Nishio et al., 2005).

Antimicrobial Activity

  • Application : Investigation of the antimicrobial properties of 2-Chloro(bromo)-(2-methyl)-3-arylpropanamides. Although this study found low activity, it contributes to the broader research on the antimicrobial potential of similar compounds (Grishchuk et al., 2013).

Safety and Hazards

The compound is classified as a warning under the GHS07 pictogram. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is known to be an intermediate in the synthesis of diampromide hydrochloride , a ring-opened analog of Fentanyl . Fentanyl and its analogs primarily target the opioid receptors in the central nervous system .

Mode of Action

Based on its role as an intermediate in the synthesis of opioid analgesics , it can be inferred that it may interact with opioid receptors, leading to changes in pain perception.

Biochemical Pathways

As an intermediate in the synthesis of opioid analgesics , it may indirectly influence the opioidergic pathways, which modulate pain signals in the nervous system.

Result of Action

As an intermediate in the synthesis of opioid analgesics , it may contribute to the overall analgesic effect of these drugs, which typically involves the reduction of pain signals in the nervous system.

properties

IUPAC Name

2-bromo-N-methyl-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-8(11)10(13)12(2)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZCCVBDAOBVPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-n-methyl-n-phenylpropanamide

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